molecular formula C8H11NO B090814 4-Methoxy-3-methylaniline CAS No. 136-90-3

4-Methoxy-3-methylaniline

Cat. No.: B090814
CAS No.: 136-90-3
M. Wt: 137.18 g/mol
InChI Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylaniline, also known as 4-methoxy-3-methylphenylamine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position. This compound is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Mode of Action

It’s known that anilines can undergo various reactions, including electrophilic substitution . In this process, an electrophile reacts with the aromatic ring of the aniline, leading to the formation of a new compound. The presence of the methoxy and methyl groups on the aromatic ring may influence the reactivity of the compound and the position of the substitution.

Biochemical Pathways

For instance, they can be used in the preparation of triamine pyrimidine derivatives, which have been studied for their antitumor properties .

Result of Action

For instance, some anilines have been studied for their potential antitumor effects .

Action Environment

The action, efficacy, and stability of 4-Methoxy-3-methylaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body . For instance, the compound’s reactivity and stability can be affected by the presence of oxidizing or reducing agents. Additionally, the compound’s action and efficacy can be influenced by the specific physiological conditions within the body, such as the pH and the presence of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylaniline can be synthesized through the reduction of 4-methoxy-3-methyl-4-nitrobenzene. The reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is conducted under atmospheric pressure at room temperature for about 16 hours. The resulting product is then filtered and evaporated to yield 4-methoxy-3-methylphenylamine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy and methyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-3-methylaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

    Biology: The compound is used in the development of biochemical assays and as a reagent in enzymatic reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of antitumor agents.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides

Comparison with Similar Compounds

    4-Methoxy-2-methylaniline: Similar structure but with the methyl group at the second position.

    3-Methoxy-4-methylaniline: Similar structure but with the methoxy group at the third position.

    4-Methoxyaniline: Lacks the methyl group, only has the methoxy group at the fourth position.

Uniqueness: 4-Methoxy-3-methylaniline is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

IUPAC Name

4-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWPZNNZUCPLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159625
Record name Benzenamine, 4-methoxy-3-methyl-
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-90-3
Record name 4-Methoxy-3-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-90-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methoxy-3-methyl-
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Record name Benzenamine, 4-methoxy-3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-methoxybenzenamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To the solution of 1-methoxy-2-methyl-4-nitrobenzene (10 g, 60 mmol) in EtOH and EtOAc (250 mL, 3:2) was added 10% Pd/C (2 g). The mixture was stirred for 24 h under one atmosphere of hydrogen. Celite was added and the mixture was stirred for 10 min. The mixture was filtered through a pad of celite. Concentration under reduced pressure gave 4-methoxy-3-methylaniline (8B) (8.2 g). LCMS-ESI+ (m/z): 138.2 (M+H)+.
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10 g
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Synthesis routes and methods III

Procedure details

10% Palladium on carbon (10% Pd/C) (1.5 g) was added to a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL). The mixture was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 16 h. The mixture was filtered through a pad of CELITE™ and the filtrate was evaporated in vacuo to yield 4-methoxy-3-methylphenylamine (8.0 g, 57 mmol, 100%).
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9.5 g
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100 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methyl-4-methoxynitrobenzene(7.59 g, 45 mmol) in ethanol was added iron powder (35 g), water(5 mL) and concentrated hydrochloric acid (0.4 mL). The mixture was refluxed for 1 hour and then filtered while hot. The filtrate was concentrated to dryness. The residue was dissolved in chloroform. The chloroform solution was dried with sodium sulfated and evaporated to give 3-methyl-4-methoxyaniline (7.59 g). To a solution of this compound (6.17 g, 45 mmol) in acetic acid (55 mL) were added dropwise acetic anhydride (4,4 mL, 46 mmol) at room temperature with stirring and then bromine(2,4 mL, 46 mmol) at 50° C. with stirring. The reaction mixture was stirred at the same temperature for 2 hours and poured into ice-water. The resulting precipitate was filtered off, washed with water and dissolved in ethyl acetate. This solution was washed with saturated sodium chloride solution, dried with sodium sulfate and evaporated to dryness to give 2-bromo-4-methoxy-5-methylacetanilide as a crude product. Crystallization from diethyl ether gave pure product (8.27 g).
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7.59 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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